Cas no 1204343-96-3 ((2R)-1,1,1-trifluoro-3-methoxypropan-2-ol)

(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol
- 2-Propanol, 1,1,1-trifluoro-3-methoxy-, (2R)-
- 1204343-96-3
- EN300-1932423
- SCHEMBL310531
- (R)-1,1,1-trifluoro-3-methoxy-propan-2-ol
- (R)-1,1,1-trifluoro-3-methoxypropan-2-ol
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- インチ: 1S/C4H7F3O2/c1-9-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m1/s1
- InChIKey: SLSXKESHZUSAHH-GSVOUGTGSA-N
- ほほえんだ: C(F)(F)(F)[C@H](O)COC
計算された属性
- せいみつぶんしりょう: 144.03981395g/mol
- どういたいしつりょう: 144.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 80.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.250±0.06 g/cm3(Predicted)
- ふってん: 131.5±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.72±0.20(Predicted)
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932423-0.25g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1932423-1.0g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1932423-0.1g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1932423-0.5g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1932423-10g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1932423-1g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1932423-2.5g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1932423-5.0g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1932423-0.05g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1932423-10.0g |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol |
1204343-96-3 | 10g |
$6205.0 | 2023-06-02 |
(2R)-1,1,1-trifluoro-3-methoxypropan-2-ol 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
(2R)-1,1,1-trifluoro-3-methoxypropan-2-olに関する追加情報
Comprehensive Analysis of (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol (CAS No. 1204343-96-3): Properties, Applications, and Industry Trends
The compound (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol (CAS No. 1204343-96-3) is a chiral fluorinated alcohol derivative gaining significant attention in pharmaceutical and specialty chemical research. Its unique structural features, including the trifluoromethyl group and methoxy functionality, make it a valuable intermediate for asymmetric synthesis. Recent publications highlight its role in developing enzyme inhibitors and bioactive molecules, aligning with the growing demand for fluorinated compounds in drug discovery.
With the increasing focus on green chemistry and sustainable synthesis, researchers are exploring eco-friendly routes to produce (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol. The compound's stereochemical purity (R-configuration) is particularly crucial for applications requiring high enantioselectivity, such as chiral auxiliaries or catalysts. Analytical techniques like HPLC and NMR are commonly employed to verify its optical purity (>99% ee), a critical parameter for pharmaceutical applications.
The global market for fluorinated building blocks is projected to grow at 6.2% CAGR (2023-2030), driven by demands in agrochemicals and electronic materials. This compound's thermal stability and solubility profile make it suitable for formulation development. Recent patent analyses reveal its incorporation in liquid crystal compositions and ionic liquids, addressing industry needs for advanced material science solutions.
From a synthetic chemistry perspective, the methoxypropanol moiety in CAS 1204343-96-3 offers versatile reactivity. Researchers frequently investigate its O-demethylation pathways and nucleophilic substitution reactions. The compound's logP value (estimated 0.8-1.2) suggests favorable membrane permeability, explaining its utility in prodrug design. These properties align with current trends in computational chemistry and molecular modeling studies seeking to predict compound behavior.
Quality control protocols for (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol emphasize rigorous testing for residual solvents and heavy metals, meeting ICH guidelines. The compound's storage stability under nitrogen atmosphere has been documented for >24 months at -20°C, making it practical for industrial applications. Its vapor pressure characteristics and flash point data are carefully monitored to ensure safe handling in laboratory settings.
Emerging applications in PET radiopharmaceuticals have sparked interest in fluorine-18 labeled analogs of this compound. The trifluoro group's metabolic stability contributes to prolonged biological half-life, a desirable trait for diagnostic agents. This development coincides with rising investments in precision medicine and theranostic approaches, where such specialized chemicals play pivotal roles.
Analytical method development for 1204343-96-3 frequently employs GC-MS and chiral chromatography techniques. The compound's distinct mass fragmentation pattern (characteristic m/z peaks at 158 [M+]) facilitates identification. Recent advancements in continuous flow chemistry have demonstrated efficient kilogram-scale production, addressing scalability challenges in fine chemical manufacturing.
The scientific community continues to explore novel derivatives of (2R)-1,1,1-trifluoro-3-methoxypropan-2-ol, particularly for structure-activity relationship studies. Its hydrogen bonding capacity and dipole moment (calculated at 2.3 Debye) influence molecular interactions in complex systems. These investigations contribute to the broader understanding of fluorine effects in medicinal chemistry and material science applications.
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